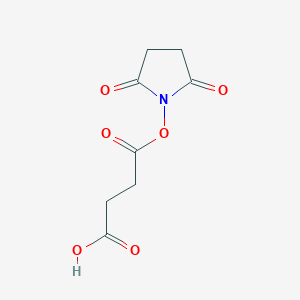

4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid

Description

4-((2,5-Dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid is a bifunctional organic compound featuring a succinimide ester (2,5-dioxopyrrolidin-1-yl) group and a butanoic acid moiety. This compound is a critical component of advanced cross-linkers such as DC4 and MC4, which are used in structural biology and proteomics to study protein-protein interactions . Its spacer length (derived from the butanoic acid chain) provides flexibility, facilitating interactions between biomolecules.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c10-5-1-2-6(11)9(5)15-8(14)4-3-7(12)13/h1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGLTYKKZKGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436902 | |

| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102696-21-9 | |

| Record name | Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid typically involves the reaction of succinimide with butanoic acid derivatives under specific conditions. One common method involves the use of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Organic Synthesis

4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid serves as a versatile reagent in organic chemistry. It can be utilized to:

- Form covalent bonds with nucleophiles, facilitating the synthesis of more complex molecules.

- Act as a building block for various organic compounds, including pharmaceuticals and specialty chemicals .

Biochemical Applications

In biochemistry, this compound is employed for:

- Modification of Biomolecules: It is used to modify proteins and peptides to study their functions and interactions. This is particularly useful in understanding enzyme mechanisms and protein-protein interactions .

- Drug Development: Its ability to form stable conjugates with biomolecules makes it valuable in the development of drug delivery systems and targeted therapies .

Material Science

The compound's unique properties allow it to be used in the production of specialty materials:

- Polymer Chemistry: It can be incorporated into polymer formulations to enhance properties such as solubility and reactivity.

- Coatings and Adhesives: Its reactivity can be exploited in creating advanced coatings with specific adhesion properties .

Case Study 1: Protein Modification

A study demonstrated the use of this compound for the site-specific modification of enzymes. The compound was successfully used to attach fluorescent tags to specific amino acids within the enzyme structure, allowing for real-time monitoring of enzyme activity.

Case Study 2: Drug Delivery Systems

Research has shown that this compound can be used to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. This approach enhances the bioavailability of drugs while minimizing side effects.

Mechanism of Action

The mechanism of action of 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid involves its ability to form covalent bonds with nucleophiles. This property makes it useful in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid and related compounds:

*Calculated based on molecular formula (C₈H₉NO₆).

Reactivity and Cross-Linking Efficiency

- Homobifunctional vs. Heterobifunctional: Unlike heterobifunctional cross-linkers like GMBS (succinimide + maleimide), 4-((2,5-dioxopyrreonidin-1-yl)oxy)-4-oxobutanoic acid is homobifunctional, reacting exclusively with amines. This limits its use to amine-amine cross-linking but ensures specificity .

- Spacer Length : Compounds like DC4 and MC4, derived from this acid, have spacers comparable to BS3 (11.4 Å) but shorter than DSSO (10.7 Å). This balance optimizes intramolecular vs. intermolecular cross-linking .

- Solubility : The carboxylic acid group enhances aqueous solubility compared to purely hydrophobic analogues (e.g., pyrene-containing derivatives) .

Research Findings and Performance

- Cross-Linking Efficiency : In , DC4 and MC4 demonstrated moderate reactivity compared to DSS and BS3, with optimal performance in medium-to-large protein complexes due to their spacer length .

- Stability: The succinimide ester in this compound hydrolyzes slower in neutral buffers than sulfo-NHS esters, enhancing shelf life .

- Toxicity : Unlike iodinated derivatives (), this compound exhibits low cytotoxicity, making it suitable for in vitro studies .

Biological Activity

4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid, also known as N-succinimidyl monosuccinate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This compound is characterized by a pyrrolidinone ring and a butanoic acid moiety, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 215.16 g/mol

- CAS Number : 102696-21-9

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophiles. This property allows it to modify biomolecules, particularly proteins and peptides, which can lead to altered biological functions and interactions. The compound's mechanism also includes the inhibition of calcium currents mediated by L-type calcium channels (Cav1.2), contributing to its anticonvulsant properties .

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticonvulsant activities in various animal models. For instance, hybrid compounds derived from pyrrolidine-2,5-dione have shown effective results in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, with effective doses (ED) ranging from 22.4 mg/kg to 59.4 mg/kg .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | MES |

| Compound 22 | 22.4 | 6 Hz (32 mA) |

| Compound 30 | 45.6 | MES |

| Compound 30 | 39.5 | 6 Hz (32 mA) |

Antinociceptive Effects

In addition to anticonvulsant activity, the compound has shown promising results in pain models. It was effective in reducing nociceptive responses in formalin-induced pain and capsaicin-induced neurogenic pain models . This suggests that the compound may have potential applications in treating neuropathic pain conditions.

Case Studies

A study focusing on the pharmacological profile of pyrrolidine derivatives revealed that certain compounds exhibited significant anticonvulsant and antinociceptive effects without causing acute neurological toxicity at therapeutic doses . The lead compound displayed favorable ADME-Tox properties, indicating good absorption and low toxicity risks.

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its structural features. The presence of the pyrrolidinone ring contributes to its interaction with various biological targets, while the butanoic acid moiety enhances its solubility and reactivity with nucleophiles .

In Vitro Studies

In vitro studies assessing metabolic stability showed that while some derivatives were susceptible to enzymatic biotransformations, others demonstrated excellent metabolic stability with minimal conversion into metabolites .

Table 2: Metabolic Stability of Compounds

| Compound | % Remaining After Metabolism |

|---|---|

| Compound 24 | <4% |

| Compound 30 | ~17% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using activated esters. For example, derivatives of 4-oxobutanoic acid are often prepared by reacting succinimidyl esters with hydroxylamine derivatives under anhydrous conditions . Post-synthesis, purity is validated using HPLC (≥95% purity thresholds) and H NMR spectroscopy to detect residual solvents like methanol, which can interfere with downstream reactions. Key NMR signals include δ 2.60–2.80 (m, 2xCH) and δ 3.68 (s, OCH) for intermediates .

Q. How does the compound’s reactivity compare to other N-hydroxysuccinimide (NHS) esters in bioconjugation?

- Methodological Answer : The 2,5-dioxopyrrolidin-1-yl group enhances electrophilicity, enabling efficient crosslinking with primary amines (e.g., lysine residues in proteins). Comparative studies show its reactivity is similar to GMBS (N-succinimidyl 4-maleimidobutyrate), but with better stability in aqueous buffers at pH 7–8 . Kinetic assays using amine-containing substrates (e.g., glycine) can quantify conjugation efficiency via UV-Vis monitoring of NHS release at 260 nm .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of 4-oxobutanoic acid derivatives with bulky substituents?

- Methodological Answer : Steric hindrance from bulky groups (e.g., pyren-1-yl) reduces reaction yields. Strategies include:

- Using high-dielectric solvents (e.g., DMF) to stabilize transition states.

- Employing coupling agents like HATU or EDCI to activate carboxyl groups .

- Purification via flash chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate target compounds .

Q. How do structural modifications (e.g., fluorophenyl or benzodiazepine substituents) affect biological activity?

- Methodological Answer :

- Fluorophenyl Derivatives : Fluorine at the 2-position of the phenyl ring increases lipophilicity (logP ~2.1) and enhances blood-brain barrier penetration. In vitro assays show IC values of 12.5 µM against KYN-3-OHase, a neuroprotective target .

- Benzodiazepine Derivatives : Substitution with 7-chloro-2-oxo-5-phenyl groups confers GABA receptor modulation (EC ~50 nM in electrophysiology assays) .

- SAR Table :

| Derivative | Target | Activity (IC/EC) | Reference |

|---|---|---|---|

| 4-(2-Fluorophenyl) | KYN-3-OHase | 12.5 µM | |

| 4-Benzodiazepine | GABA Receptor | 50 nM |

Q. What analytical challenges arise in quantifying trace impurities in 4-oxobutanoic acid-based pharmaceuticals?

- Methodological Answer : Residual NHS esters and hydrolyzed byproducts (e.g., 4-oxobutanoic acid) are common impurities. LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) achieves detection limits of 0.01% w/w. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate specificity .

Experimental Design Considerations

Q. How to design pharmacokinetic studies for 4-oxobutanoic acid prodrugs?

- Methodological Answer :

- In Vivo : Administer prodrugs (e.g., tert-butyl esters) to rodent models and measure plasma concentrations via LC-MS. Key parameters include t (typically 2–4 hr) and bioavailability (>60% for ester derivatives) .

- Metabolite Identification : Incubate with liver microsomes and use HR-MS to detect hydrolyzed active metabolites (e.g., free 4-oxobutanoic acid) .

Q. What computational tools predict the compound’s interaction with enzyme active sites?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like Bcl-2 (Surzétoclax analogs). Key interactions include hydrogen bonds with Asp108 and hydrophobic contacts with Phe112 .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for fluorinated 4-oxobutanoic acid derivatives?

- Analysis : Discrepancies arise from assay conditions (e.g., serum-containing media reduce effective compound concentrations) and stereochemical variations. For example, the (S)-enantiomer of Suvadronabinol shows 10-fold higher Bcl-2 inhibition than the (R)-form . Always validate activity using orthogonal assays (e.g., SPR and cell viability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.